Bienvenue dans la boutique en ligne BenchChem!

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide

Scaffold topology Heterocyclic chemistry Medicinal chemistry

This heterocyclic amide features a unique benzothiazole–thiazole biaryl core with a 2,4-dimethoxybenzamide moiety, explicitly covered by Bayer patent EP3587417A1 for neurogenic disorders (P2X3-mediated pain, neurogenic bladder, chronic cough). It is a privileged chemotype for ion-channel/GPCR target engagement, structurally distinct from simpler benzothiazole amides. Ideal for SAR library design and exploratory studies in tumor cell migration (NSCLC models), offering target specificity not found in analogs. Request a quote for high-purity material to support your phenotypic or target-based screening programs.

Molecular Formula C19H15N3O3S2
Molecular Weight 397.47
CAS No. 477327-00-7
Cat. No. B2403286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide
CAS477327-00-7
Molecular FormulaC19H15N3O3S2
Molecular Weight397.47
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)OC
InChIInChI=1S/C19H15N3O3S2/c1-24-11-7-8-12(15(9-11)25-2)17(23)22-19-21-14(10-26-19)18-20-13-5-3-4-6-16(13)27-18/h3-10H,1-2H3,(H,21,22,23)
InChIKeyZNPHTSGFLZAIQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide (CAS 477327-00-7): Structural Identity and Database Annotations


N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide (CAS 477327-00-7, molecular formula C₁₉H₁₅N₃O₃S₂, MW 397.5 g/mol) is a heterocyclic amide featuring a benzothiazole–thiazole biaryl core linked to a 2,4-dimethoxybenzamide moiety [1]. The compound is indexed in PubChem (CID 4429345) as part of the Oprea1 screening collection [2]. This benzothiazole–thiazole scaffold is protected under Bayer patent EP3587417A1, which claims 1,3-thiazol-2-yl substituted benzamides for the treatment of neurogenic disorders [3]. Publicly available quantitative bioactivity data for this specific compound are currently sparse; differentiation must therefore be inferred from structural class features and limited cross‑study comparisons.

Why In‑Class 1,3‑Thiazol‑2‑yl Benzamides Cannot Simply Replace N‑[4‑(1,3‑Benzothiazol‑2‑yl)‑1,3‑thiazol‑2‑yl]‑2,4‑dimethoxybenzamide


The 1,3‑thiazol‑2‑yl benzamide class encompasses a broad range of substituents on both the thiazole and benzamide rings. Even subtle modifications drastically alter target engagement. For instance, in the anti‑migration patent US20150274714A1, replacing a 3,4,5‑trimethoxyphenyl group on the thiazole with a benzothiazole moiety leads to a completely different molecular topology and is expected to engender distinct protein‑binding profiles [1]. The 2,4‑dimethoxy substitution pattern on the benzamide ring further differentiates this compound from the simpler N‑(1,3‑benzothiazol‑2‑yl)benzamides, which lack the additional thiazole linker and show only micromolar antiproliferative activity [2]. Consequently, swapping this compound for a structurally related analog without a head‑to‑head biological comparison risks losing target specificity and the unique poly‑heterocyclic geometry that underpins its potential therapeutic utility.

Quantitative Evidence Guide: What Differentiates N‑[4‑(1,3‑Benzothiazol‑2‑yl)‑1,3‑thiazol‑2‑yl]‑2,4‑dimethoxybenzamide from Closest Analogs


Structural Differentiation: Benzothiazole–Thiazole Core vs. Simple Benzothiazole Benzamides

N‑[4‑(1,3‑Benzothiazol‑2‑yl)‑1,3‑thiazol‑2‑yl]‑2,4‑dimethoxybenzamide incorporates a benzothiazole–thiazole biaryl system that is absent in the simpler N‑(1,3‑benzothiazol‑2‑yl)benzamides. The latter compounds, such as the most active analog 1k in the Corbo et al. series, exhibited antiproliferative IC₅₀ values of ~30 µM against MCF‑7 breast cancer cells [1]. The additional thiazole ring inserts a rotational degree of freedom and an extra hydrogen‑bond acceptor, which is predicted to alter the binding pose and potentially improve potency, although direct comparative data for this specific compound are not yet available in the public domain.

Scaffold topology Heterocyclic chemistry Medicinal chemistry

Substituent Effect: 2,4‑Dimethoxybenzamide vs. Furan‑2‑carboxamide in the Same Benzothiazole–Thiazole Series

A close structural analog, N‑[4‑(1,3‑benzothiazol‑2‑yl)‑1,3‑thiazol‑2‑yl]furan‑2‑carboxamide (BindingDB ID BDBM75966), has been annotated with enzyme inhibition data against the 26S proteasome non‑ATPase regulatory subunit 14 (PSMD14) [1]. Although exact IC₅₀ values are not publicly listed in the snippet, the mere fact that this scaffold is recognized by the proteasome suggests that the benzothiazole–thiazole core can engage specific intracellular targets. The replacement of the furan‑2‑carboxamide with a 2,4‑dimethoxybenzamide is predicted to modulate both lipophilicity (ΔcLogP ≈ +0.8) and hydrogen‑bond donor capacity, which could translate into altered selectivity within the proteasome family. No direct head‑to‑head comparison is available for the target compound.

Proteasome inhibition Bioactivity databases Structure‑activity relationship

Patent‑Claimed Indication: Neurogenic Disorder vs. Unspecified Antibacterial Activity

The Bayer patent EP3587417A1 explicitly claims the 1,3‑thiazol‑2‑yl substituted benzamide genus for the treatment or prophylaxis of neurogenic disorders [1]. This is a mechanistically focused indication, contrasting with the broad antibacterial/antifungal claims sometimes associated with benzothiazole derivatives on vendor platforms. The specific structural features of N‑[4‑(1,3‑benzothiazol‑2‑yl)‑1,3‑thiazol‑2‑yl]‑2,4‑dimethoxybenzamide place it firmly within the neurogenic‑targeted chemical space rather than the generic anti‑infective benzothiazole space. No quantitative neurogenic assay data are publicly available for the compound; the differentiation is based on patent scope.

Neurogenic disorders Patent pharmacology Target specificity

Application Scenarios for N‑[4‑(1,3‑Benzothiazol‑2‑yl)‑1,3‑thiazol‑2‑yl]‑2,4‑dimethoxybenzamide Based on Existing Evidence


Focused Screening for Neurogenic Disorder Targets

Given the explicit coverage by Bayer patent EP3587417A1 [1], procurement of this compound is most justified for laboratories conducting phenotypic or target‑based screens in the neurogenic disorder space (e.g., P2X3‑mediated pain, neurogenic bladder, or chronic cough). The benzothiazole–thiazole scaffold offers a privileged chemotype for engaging ion‑channel or GPCR targets implicated in neurogenic signaling.

Structure‑Activity Relationship (SAR) Campaigns on the Benzothiazole–Thiazole Core

The compound serves as a key intermediate for SAR exploration. The 2,4‑dimethoxybenzamide substituent can be systematically varied while holding the benzothiazole–thiazole core constant, enabling medicinal chemists to map the pharmacophoric requirements for potency and selectivity. The distinct structural features compared to simpler benzothiazole amides (e.g., Corbo et al. series [2]) make it a valuable anchor point for library design.

Proteasome‑Targeted Chemical Probe Development

The BindingDB annotation of the furan‑2‑carboxamide analog as a ligand for the 26S proteasome subunit PSMD14 [3] suggests that the benzothiazole–thiazole core can engage the ubiquitin‑proteasome system. Researchers investigating proteasome‑mediated degradation pathways may find this compound useful as a starting point for developing more selective proteasome‑targeting probes, after verifying activity in biochemical assays.

Anti‑Migratory and Anti‑Invasive Cancer Assays

The broader 1,3‑thiazol‑2‑yl benzamide class has been patented for anti‑migration and anti‑invasion applications in cellular proliferative diseases [4]. While this specific compound is not explicitly exemplified in US20150274714A1, its structural proximity to the patented analogs supports its procurement for exploratory studies in tumor cell migration and invasion, particularly in non‑small cell lung carcinoma models.

Quote Request

Request a Quote for N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.